4-(Hydroxymethyl)picolinaldehyde
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Overview
Description
4-(Hydroxymethyl)picolinaldehyde is a chemical compound with the molecular formula C7H7NO2. It is also known by its IUPAC name, 4-(hydroxymethyl)-2-pyridinecarbaldehyde. This compound is characterized by the presence of a hydroxymethyl group attached to a picolinaldehyde structure, making it a versatile intermediate in various chemical reactions .
Mechanism of Action
Target of Action
4-(Hydroxymethyl)picolinaldehyde primarily targets enzymes involved in oxidative stress and cellular metabolism. Its main targets include aldehyde dehydrogenase (ALDH) and other enzymes in the pyridine nucleotide cycle, which play crucial roles in detoxifying aldehydes and maintaining cellular redox balance .
Mode of Action
The compound interacts with its targets by forming covalent bonds with the active sites of ALDH and similar enzymes. This interaction inhibits the enzyme’s activity, leading to an accumulation of aldehydes within the cell. The inhibition of ALDH disrupts the normal detoxification process, causing oxidative stress and potential cellular damage .
Biochemical Pathways
This compound affects several biochemical pathways, including:
- Detoxification Pathways : Impaired detoxification processes result in the buildup of toxic metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of ALDH by this compound leads to the accumulation of toxic aldehydes, causing oxidative stress and cellular damage. This can result in apoptosis or necrosis of affected cells. At the cellular level, the compound’s action can impair cellular metabolism, energy production, and detoxification processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance:
- Chemical Interactions : The presence of other aldehydes or inhibitors can affect the compound’s binding affinity and overall efficacy .
Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications and ensuring its stability and effectiveness in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)picolinaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of picolinaldehyde using formaldehyde in the presence of a base. This reaction typically occurs under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxymethylation processes. These processes utilize formaldehyde and a suitable base, such as sodium hydroxide, to achieve high yields. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)picolinaldehyde.
Reduction: 4-(Hydroxymethyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)picolinaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Hydroxymethyl)pyridinecarboxaldehyde: Similar structure but with different functional groups.
4-(Hydroxymethyl)benzaldehyde: Similar hydroxymethyl group but attached to a benzene ring instead of a pyridine ring.
Uniqueness: 4-(Hydroxymethyl)picolinaldehyde is unique due to its specific structure, which combines the reactivity of both the hydroxymethyl and aldehyde groups. This dual functionality makes it a valuable intermediate in various chemical and biological applications .
Properties
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGLHGDUTUASPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627985 |
Source
|
Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212914-74-4 |
Source
|
Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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